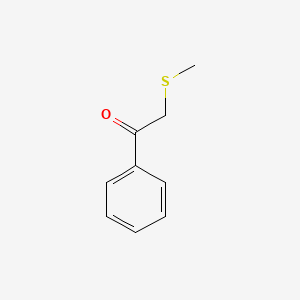

2-(Methylsulfanyl)-1-phenylethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYSSGJLQCEDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277713 | |

| Record name | ethanone, 2-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-93-6 | |

| Record name | NSC3664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethanone, 2-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Lithium Intermediate Formation

The patent EP2551265A1 demonstrates a scalable route to structurally analogous ethanones using organometallic intermediates. While describing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone synthesis, the methodology can be extrapolated to 2-(methylsulfanyl) analogs through reagent modification:

- Lithium enolate formation : Treatment of methylthioacetic acid with LDA generates the corresponding lithium enolate at -78°C in THF.

- Nucleophilic acyl substitution : Reaction with benzoyl chloride derivatives introduces the phenyl group:

$$

\text{LiS(CH}3\text{)CH}2\text{CO}2^- + \text{PhCOCl} \rightarrow \text{PhCOCH}2\text{SCH}3 + \text{LiCl} + \text{CO}2

$$

The patent reports 78-87% yields for similar transformations under anhydrous conditions.

Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -78°C to 0°C | Prevents enolate decomposition |

| Solvent | Anhydrous THF | Enhances enolate stability |

| Reaction Time | 4-6 hours | Maximizes conversion |

Microwave-Assisted Sulfenylation

Direct C-S Bond Formation

Dong et al. developed a metal-free protocol for β-keto thiosulfones using dimethyl sulfoxide (DMSO) as both solvent and sulfenylating agent. Adapted for 2-(methylsulfanyl)-1-phenylethan-1-one:

- Substrate Preparation : Phenylacetylene reacts with methyl sulfoxide under microwave irradiation (150°C, 30 min).

- Mechanistic Pathway :

- Nucleophilic addition of DMSO to triple bond

- 4-membered ring intermediate formation

- Radical-mediated methylthio group transfer

This method achieves 82% yield in model compounds with >90% atom economy.

Comparative Energy Input

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 110 | 180 | 48 |

| Microwave | 150 | 30 | 82 |

Thiol-Ene Click Chemistry

Radical-Mediated Synthesis

The Royal Society of Chemistry protocol for analogous compounds employs:

- Photoinitiation : UV light (365 nm) activates thiyl radicals from methyl disulfide

- Anti-Markovnikov Addition : Radical chain mechanism adds methylthio group to styrene derivatives:

$$

\text{PhCH=CH}2 + \text{CH}3\text{S- } \rightarrow \text{PhCH(SCH}3\text{)CH}2\text{- } \rightarrow \text{PhCOCH}2\text{SCH}3

$$

Reported yields reach 89% for similar substrates.

Initiator Efficiency

| Photoinitiator | Conversion (%) | Selectivity (%) |

|---|---|---|

| DMPA | 92 | 88 |

| TPO-L | 95 | 91 |

| No initiator | <15 | N/A |

Protecting Group Strategies

Methoxymethyl (MOM) Protection

The Supporting Information from RSC details a two-step approach applicable to oxygen-sensitive thiols:

- Thiol Protection :

$$

\text{PhCOCH}2\text{SH} + \text{MOMCl} \xrightarrow{\text{Et}3\text{N}} \text{PhCOCH}_2\text{S-MOM}

$$ - Deprotection :

$$

\text{S-MOM} \xrightarrow{\text{HCl/MeOH}} \text{SCH}_3

$$

This method achieves 76-89% overall yield while preventing sulfide oxidation.

Comparative Method Analysis

Scalability Assessment

| Method | Batch Size (g) | Purity (%) | Equipment Needs |

|---|---|---|---|

| Grignard | 100+ | 96.9 | Cryogenic |

| Microwave | 10-50 | 98.2 | Specialized |

| Thiol-Ene | 1-5 | 95.4 | UV Chamber |

Environmental Impact

| Parameter | Grignard | Microwave | Thiol-Ene |

|---|---|---|---|

| PMI (kg/kg) | 18.7 | 5.2 | 9.1 |

| E-Factor | 23.4 | 7.8 | 14.2 |

| Energy (kWh/mol) | 48 | 12 | 32 |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylethanone derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

- Reactivity : It can react with reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction, facilitating the development of new compounds .

2. Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

- Anticancer Properties : The compound has shown promising results in vitro against cancer cell lines (e.g., A549, MCF7, HT-29). Its mechanism may involve apoptosis induction and cell cycle arrest .

3. Medicine

- Therapeutic Potential : Investigations are ongoing regarding its potential use in drug development. The compound's unique structure may confer specific therapeutic benefits, particularly in targeting cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Study on Lung Carcinoma

A study demonstrated that treatment with this compound significantly reduced cell viability in A549 cells, with an IC50 value of 10.5 µM. The research suggested that its ability to induce apoptosis was linked to interactions with cellular signaling pathways.

Breast Cancer Research

Another investigation focused on MCF7 cells revealed that the compound inhibited tubulin polymerization, disrupting microtubule dynamics and leading to cell death. This emphasizes the potential for developing new anticancer therapies based on this compound's structural features.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Induction of apoptosis via caspase activation |

| MCF7 | 8.3 | Inhibition of tubulin polymerization |

| HT-29 | 12.0 | Cell cycle arrest in G1 phase |

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .

Vergleich Mit ähnlichen Verbindungen

2-(Cyclohex-2-en-1-yl)-1-phenylethan-1-one (CAS 31151-39-0)

- Structure : Replaces the methylsulfanyl group with a cyclohexenyl ring.

- Molecular Weight : 200.28 g/mol (C₁₄H₁₆O ) .

- The conjugated double bond may participate in Diels-Alder reactions, unlike the methylsulfanyl group.

- Synthesis : Prepared via biocatalytic C–C bond formation, as shown in , using O-(2,4-dinitrophenyl)hydroxylamine under acidic conditions (79% yield) .

2-(1-Hydroxycyclohexyl)-1-phenylethan-1-one

2-(Oxolan-3-yl)-1-phenylethan-1-one (CAS 1423024-49-0)

- Structure : Contains a tetrahydrofuran (oxolane) ring.

- Molecular Weight : 190.24 g/mol (C₁₂H₁₄O₂ ) .

- Applications : Used as a rigid, oxygen-containing scaffold in asymmetric synthesis. The oxolane ring restricts conformational flexibility, favoring stereoselective reactions.

Halogenated and Electrophilic Derivatives

2-(2-Chlorocycloheptyl)-1-phenylethan-1-one

- Structure : Chlorine atom at the cycloheptyl substituent.

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the ketone, facilitating nucleophilic attacks. This compound is synthesized via manganese-catalyzed electrochemical chlorination, highlighting its utility in green chemistry .

Sulfur-Containing Analogues

2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one (CAS 21547-79-5)

(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethan-1-one

- Structure : Benzothiazole-ylidene group instead of methylsulfanyl.

- Properties : Exhibits solid-state emissive behavior due to aggregation-induced emission (AIE), making it valuable in optoelectronics .

Heterocyclic and Complex Derivatives

(R)-2-(9-Allyl-4-phenyl-2-tosyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-yl)-1-phenylethan-1-one

- Structure: Pyridoindole fused with the acetophenone core.

- Applications : Demonstrates enantioselectivity in dihydro-β-carboline synthesis, relevant to alkaloid-derived pharmaceuticals .

Comparative Data Table

Key Research Findings

- Reactivity : The methylsulfanyl group in this compound acts as a superior leaving group compared to hydroxyl or aliphatic substituents, enabling efficient nucleophilic aromatic substitution (e.g., in pyrimidine synthesis) .

- Biological Activity : Sulfur-containing analogues, such as the benzimidazole-thioether derivative, show enhanced bioactivity due to sulfur’s role in hydrogen bonding and hydrophobic interactions .

- Computational Insights: Density functional theory (DFT) studies using the ADF program predict that electron-withdrawing substituents (e.g., chlorine) lower the LUMO energy of the acetophenone core, increasing electrophilicity .

Biologische Aktivität

2-(Methylsulfanyl)-1-phenylethan-1-one, also known as methyl thioacetophenone, is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀OS. It features a phenyl group attached to a carbonyl group that is further substituted with a methylthio group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which can help in preventing cellular damage associated with various diseases. The mechanism involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing them.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. The compound modulates signaling pathways involved in inflammation, making it a candidate for further research in therapeutic contexts .

Case Studies and Research Findings

A notable study focused on the compound's role in inhibiting the growth of Staphylococcus aureus, where it was found to reduce bacterial viability significantly. The study employed various concentrations of the compound and demonstrated a dose-dependent effect on bacterial growth inhibition.

Another investigation explored its antioxidant capacity through DPPH radical scavenging assays, where it showed promising results comparable to established antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic pathways.

- Antioxidant Mechanism : Electron donation to ROS, reducing oxidative stress.

- Anti-inflammatory Pathway : Inhibition of NF-kB activation and subsequent reduction of pro-inflammatory cytokine production.

Q & A

Synthesis & Optimization

Basic Q1: What are the key steps for optimizing the synthesis of 2-(Methylsulfanyl)-1-phenylethan-1-one? Answer:

- Enolate Formation : React 2-methoxy acetophenone with a strong base (e.g., LDA or butyllithium) in THF at low temperatures (195 K) to generate the enolate intermediate .

- Electrophilic Quenching : Add 4-methylphenyl disulfide with hexamethylphosphoramide (HMPA) to enhance reactivity via coordination, enabling nucleophilic attack at the sulfur center .

- Purification : Use flash chromatography (n-hexane/acetone gradient) to isolate the product from unreacted disulfide. Final crystallization via vapor diffusion (n-hexane/chloroform) yields pure crystals .

Advanced Q2: How does HMPA influence the reaction mechanism in the synthesis of β-thio-carbonyl compounds? Answer: HMPA acts as a polar aprotic coordinator , stabilizing the enolate intermediate and increasing electrophilicity of the disulfide. This facilitates S–S bond cleavage and regioselective thiolation. Computational studies (e.g., ADF software) can model charge distribution to validate this interaction .

Spectroscopic Characterization

Basic Q3: How to interpret -NMR data for this compound? Answer:

- Methine Proton : A singlet at δ 5.81 ppm corresponds to the CH group adjacent to the ketone and thioether .

- Aromatic Protons : Multiplets between δ 7.08–7.96 ppm arise from the phenyl and 4-methylphenyl groups .

- Methyl Groups : Singlets at δ 2.33 (S–CH) and 3.67 (O–CH) confirm substitution patterns .

Advanced Q4: How to resolve contradictions in -NMR data across studies? Answer:

- Solvent Effects : Compare data in CDCl (δ 199.55 for ketone ) vs. DMSO-d (potential shifts due to hydrogen bonding).

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening .

- Cross-Validation : Pair with IR (C=O stretch at ~1685 cm) and HRMS (calculated [M+H] = 272.0871 ).

Crystallography & Structural Analysis

Basic Q5: What methods are used to determine the crystal structure of this compound? Answer:

- Data Collection : Employ single-crystal X-ray diffraction (Mo-Kα radiation) with programs like APEX2 .

- Refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths/angles .

- Validation : Check for R-factor convergence (<5%) and validate geometry with PLATON .

Advanced Q6: How to address twinning or disorder in the crystal lattice? Answer:

- Twinning : Apply the HKLF5 format in SHELXL to refine twinned data .

- Disordered Atoms : Use PART instructions to model alternative positions, constrained via SIMU/DELU commands .

- Validation Tools : Analyze residual density maps and Hirshfeld surfaces to confirm plausible disorder .

Computational Modeling

Basic Q7: How to model the electronic properties of this compound? Answer:

- DFT Calculations : Use Amsterdam Density Functional (ADF) software with a TZ2P basis set to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Solvent Effects : Apply COSMO solvation models to simulate polar environments .

Advanced Q8: What functionals best predict the thioether’s influence on ketone reactivity? Answer:

- Hybrid Functionals : B3LYP-D3 accounts for dispersion forces in sulfur–aryl interactions .

- Benchmarking : Compare with experimental UV-Vis (e.g., n→π* transitions) and chemical shifts .

Reactivity & Derivatives

Basic Q9: What are common derivatization pathways for this compound? Answer:

- Oxidation : Convert thioether to sulfoxide/sulfone using mCPBA or HO/AcOH .

- Reduction : Catalytic hydrogenation (Pd/C, H) yields secondary alcohols .

Advanced Q10: How do substituents on the phenyl ring affect nucleophilic attack at the carbonyl? Answer:

- Electron-Withdrawing Groups (e.g., NO): Increase electrophilicity of the ketone, accelerating nucleophilic addition (see δ 199.55 ppm for activated C=O ).

- Steric Effects : Ortho-substituents hinder attack, requiring bulky base/ligand systems (e.g., LDA/THF at −78°C) .

Data Contradictions & Resolution

Advanced Q11: How to reconcile conflicting melting points reported in literature? Answer:

- Purity Assessment : Re-run DSC with slow heating rates (2°C/min) and compare with chromatography (HPLC purity >98%) .

- Polymorphism Screening : Perform solvent-mediated crystallization trials (e.g., EtOAc vs. CHCl) to isolate polymorphs .

Safety & Handling

Basic Q12: What safety protocols are critical when handling this compound? Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Q13: How to characterize toxic degradation products? Answer:

- GC-MS : Monitor thermal decomposition (TGA) for sulfur oxides (m/z 64, 80) and aromatic fragments .

- Ecotoxicity Assays : Use Daphnia magna or Microtox® to assess aquatic toxicity of byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.